hBD-2 vs. hBD-3: Differential Killing Efficiency Against S. aureus Defines Pathogen-Specific Selection Criteria
In a direct head-to-head comparison, hBD-3 kills Staphylococcus aureus with a 4- to 8-fold higher efficiency than hBD-2, whereas the activities of both peptides against Escherichia coli are identical [1]. This pathogen-specific differential is not predictable from primary sequence or overall structure and must be empirically determined for each defensin.
| Evidence Dimension | Antibacterial killing efficiency against S. aureus |
|---|---|
| Target Compound Data | hBD-2: baseline activity (exact MIC/LD90 values not reported in this comparative study) |
| Comparator Or Baseline | hBD-3: 4- to 8-fold higher killing efficiency than hBD-2 |
| Quantified Difference | 4- to 8-fold difference |
| Conditions | In vitro antibacterial assays against S. aureus and E. coli |
Why This Matters
Selection of hBD-2 over hBD-3 is justified when a research model requires a β-defensin with moderate anti-staphylococcal activity rather than maximal potency, or when investigating the structural determinants of pathogen specificity.
- [1] Jung S, Mysliwy J, Spudy B, et al. Human β-Defensin 2 and β-Defensin 3 Chimeric Peptides Reveal the Structural Basis of the Pathogen Specificity of Their Parent Molecules. Antimicrobial Agents and Chemotherapy, 2011, 55(3): 954-960. View Source
